![molecular formula C27H23N3O4S B2662694 2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893295-83-5](/img/structure/B2662694.png)
2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
This compound is part of a group of molecules synthesized and evaluated for their potential as selective inhibitors of monoamine oxidase A and B, important for neuropsychiatric and neurodegenerative diseases treatment. The research details the multistep synthesis starting from methyl anthranilate, leading to various 2,1-benzothiazine derivatives. These derivatives, including similar structures to the mentioned compound, showed selective inhibitory activity towards monoamine oxidases, with specific compounds being potent inhibitors of either monoamine oxidase A or B. The study highlights the potential therapeutic applications of these compounds in treating disorders related to monoamine oxidase dysfunction (Shakeel Ahmad et al., 2019).
Chemical Synthesis and Reactivity
Research into similar chemical structures has led to the development of novel synthetic routes and the exploration of their reactivity. One study focused on synthesizing novel pyrimidine and fused pyrimidine derivatives, including steps that might be similar to or inform the synthesis of the compound . Although these specific derivatives did not exhibit antiviral activity, the methodologies employed in their synthesis provide valuable insights into the chemical manipulation of such complex molecules (M. Mahmoud et al., 2011).
Multicomponent Synthesis Peculiarities
Another study sheds light on the peculiarities of multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, closely related to the core structure of the compound . This research demonstrates the synthesis of new 2-amino-4H-pyrans and highlights the factors influencing the reaction selectivity and yield. The findings contribute to a deeper understanding of the synthesis of benzothiazine derivatives and may guide the development of new compounds with potential biological activities (D. Lega et al., 2016).
properties
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-11-13-18(14-12-17)16-30-22-9-5-3-7-19(22)25-26(35(30,31)32)24(21(15-28)27(29)34-25)20-8-4-6-10-23(20)33-2/h3-14,24H,16,29H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWVDUREHYCMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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